N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

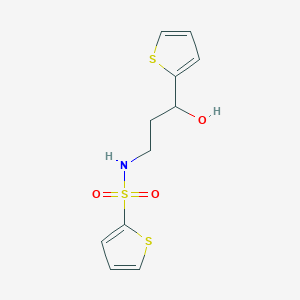

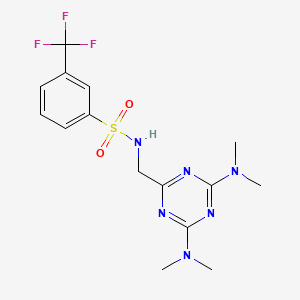

“N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” is an organic compound that belongs to the class of anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Discovery of Met Kinase Inhibitors

N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide derivatives have been identified as potent and selective Met kinase inhibitors. The substitution at the pyridine and pyridone positions led to improved enzyme potency, aqueous solubility, and kinase selectivity. These compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, leading to the advancement of these compounds into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Concomitant Polymorphism in Crystal Structures

Research on this compound derivatives has also explored their polymorphic forms, which have significant implications in the pharmaceutical industry for drug formulation and stability. The crystallization of these compounds in different polymorphic forms under the same conditions, and their characterization using various spectroscopic techniques, have provided insights into the role of intermolecular hydrogen bonding interactions in determining the conformation and packing of these polymorphs (Özdemir et al., 2012).

Development of Coordination Polymers

This compound and its analogs have been used in the synthesis of copper(II) and silver(I) coordination polymers. These studies not only contribute to the field of material science by providing materials with interesting properties, such as emissions that may be assigned to intraligand π → π∗ transitions, but also illustrate the influence of ligand conformation on the structural diversity of the resulting coordination polymers (Yeh et al., 2008).

Applications in Polymer Science

The molecule has been utilized as a monomer in the synthesis of aromatic polyamides and polyimides, showcasing its versatility in creating materials with high thermal stability and desirable mechanical properties. These polymers exhibit transparency, flexibility, and are soluble in polar solvents, making them suitable for a wide range of applications, from electronic devices to high-performance coatings (Yang & Lin, 1994; Yang & Lin, 1995).

Antitumor Activity

Further research has highlighted the potential of this compound derivatives in cancer therapy. These compounds have been evaluated for their antitumor activity, demonstrating significant effects in in vivo models. This area of research holds promise for the development of new cancer therapeutics, illustrating the compound's potential in addressing a critical area of human health (Zhou et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with a variety of biological targets . The specific targets and their roles would need further investigation.

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve adme/tox results for drug candidates . The impact of these properties on the bioavailability of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide would need further investigation.

Result of Action

Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need further investigation.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

properties

IUPAC Name |

N-phenyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h1-7,9-10,15H,8,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULTUNLBWVMYGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2537194.png)

![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B2537208.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)

![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2537212.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxyquinolin-4-amine](/img/structure/B2537213.png)